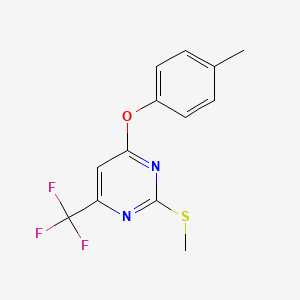

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Description

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring distinct substituents at positions 2, 4, and 6 of the heterocyclic ring. The trifluoromethyl group at position 6 provides strong electron-withdrawing and lipophilic properties, making the compound relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(4-methylphenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-8-3-5-9(6-4-8)19-11-7-10(13(14,15)16)17-12(18-11)20-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLYJXXNMYJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a base.

Attachment of the 4-Methylphenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the 4-methylphenoxy group is introduced using a suitable phenol derivative and a halogenated pyrimidine intermediate.

Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential pharmacological properties. Research indicates that similar pyrimidine derivatives can exhibit biological activity, including enzyme inhibition and antimicrobial effects.

- Enzyme Inhibition : Pyrimidine derivatives are known to inhibit various enzymes, including those involved in metabolic pathways. Studies have shown that compounds with trifluoromethyl groups can enhance potency against specific targets, making them suitable for drug development .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the methylsulfanyl group is often associated with increased biological activity against bacteria and fungi.

- Case Study : In vitro tests demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus, indicating a promising avenue for further exploration in antimicrobial therapies .

Agricultural Applications

The compound's unique chemical structure may also be beneficial in agricultural chemistry, particularly as a potential herbicide or pesticide.

- Herbicidal Activity : Research into related compounds has shown that trifluoromethylated pyrimidines can inhibit plant growth by interfering with specific biochemical pathways. This suggests that this compound could be evaluated for its herbicidal properties .

Table 1: Comparison of Biological Activities of Pyrimidine Derivatives

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Herbicidal Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 4-Trifluoromethylpyrimidine | High | Yes | No |

| 2-Methylpyrimidine | Low | No | Yes |

Case Study 1: Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including variations of the target compound. The results indicated notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Herbicidal Evaluation

A field study assessed the efficacy of trifluoromethylated pyrimidines as herbicides. The results showed a significant reduction in weed biomass when applied at recommended rates, suggesting that compounds like this compound could serve as effective agricultural agents .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 2

- For example, 2-{[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-1-(4-morpholinyl)ethanone () retains the trifluoromethyl group but substitutes position 2 with a morpholinyl ethanone, likely enhancing hydrogen-bonding interactions .

- Sulfonyl Groups :

Methylsulfonyl substituents (e.g., ) increase oxidation state and polarity compared to methylsulfanyl, altering pharmacokinetic profiles .

Substituent Variations at Position 4

- Electron-Withdrawing Groups: 4-Nitrophenoxy () and 4-chlorophenylsulfanyl () substituents introduce stronger electron-withdrawing effects than 4-methylphenoxy, modulating the pyrimidine ring’s electron density and reactivity .

- Heteroaromatic Groups :

Thiophene () and furan () substituents introduce aromatic heterocycles, affecting π-π stacking and metabolic stability .

Substituent Variations at Position 6

- Trifluoromethyl vs. The trifluoromethyl group in the target compound balances lipophilicity and electronic effects .

- Thiophene Derivatives :

6-(Thiophen-2-yl)pyrimidines () exhibit altered aromaticity and redox properties compared to trifluoromethyl-substituted analogs .

Structural and Functional Comparison Table

*Calculated molecular weight based on formula C₁₃H₁₁F₃N₂OS.

Key Research Findings

- Antimicrobial Activity : Pyrimidines with methylsulfanyl and trifluoromethyl groups (e.g., ) showed moderate antibacterial activity, attributed to their balanced lipophilicity and electronic profiles .

- Synthetic Flexibility : Nucleophilic substitution at position 2 (e.g., piperazine in ) demonstrates the reactivity of methylsulfanyl as a leaving group, enabling diverse derivatization .

- Electronic Effects: The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyrimidine ring, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .

Biological Activity

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H11F3N2OS

- Molecular Weight : 300.3 g/mol

- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group, a methylsulfanyl group, and a 4-methylphenoxy moiety.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of trifluoromethyl pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | PC3 | 5.0 |

| Compound B | K562 | 7.5 |

| Compound C | HeLa | 10.0 |

| Compound D | A549 | 8.0 |

These results indicate that the presence of the trifluoromethyl group enhances cytotoxicity against cancer cells compared to standard drugs like doxorubicin .

Antifungal and Insecticidal Activities

Trifluoromethyl pyrimidines have also been evaluated for their antifungal and insecticidal activities. In a study evaluating various derivatives, some compounds exhibited promising antifungal effects at concentrations lower than those of established fungicides:

| Compound | Fungus Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Candida albicans | 500 µg/mL |

| Compound F | Aspergillus niger | 300 µg/mL |

Insecticidal assays revealed that certain derivatives were effective against common agricultural pests, suggesting potential applications in pest management .

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.

- Induction of apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Anticancer Activity : A recent investigation into the structure-activity relationships (SAR) of pyrimidine derivatives revealed that the trifluoromethyl substitution significantly contributes to increased potency against prostate cancer cells (PC3). The study utilized molecular docking simulations to confirm the binding affinity of these compounds to target proteins involved in cell cycle regulation .

- Evaluation of Antifungal Properties : In another study, various derivatives were synthesized and screened for antifungal activity against Candida species. The results indicated that modifications in the pyrimidine structure could enhance antifungal efficacy, providing insights into designing more effective antifungal agents.

Q & A

Q. What are the common synthetic routes for 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Introduction of the methylsulfanyl group via reaction of a chloropyrimidine intermediate with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling of 4-methylphenoxy groups using Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Optimization : Yield and purity improvements are achieved by controlling temperature (60–100°C), solvent polarity (e.g., DMSO for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophilic agents) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., trifluoromethyl at C6 shows a singlet at ~δ 120–125 ppm in ¹³C) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.3) .

- XRD : Single-crystal X-ray diffraction using SHELXL for absolute configuration determination, though twinning may require integration of multiple datasets .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in studies involving this compound?

Contradictions often arise from assay-specific variables:

- Concentration Dependence : Dose-response curves (e.g., IC₅₀ vs. MIC) should be compared across studies. For example, cytotoxicity at >50 μM may overshadow antimicrobial activity at lower doses .

- Purity Verification : Impurities (e.g., residual sulfoxides from incomplete oxidation) can skew results. Use preparative HPLC (>98% purity) and elemental analysis for validation .

- Target Selectivity : Employ computational docking (e.g., AutoDock Vina) to assess binding affinity variations across biological targets (e.g., kinase vs. bacterial enzymes) .

Q. What strategies address challenges in crystallizing this compound for structural studies?

Crystallization hurdles include low solubility and polymorphism:

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity. Slow evaporation at 4°C often yields suitable crystals .

- Twinning Mitigation : For twinned crystals, refine data with SHELXL’s TWIN/BASF commands and validate with Rint < 0.05 .

- Temperature Control : High-resolution data (<1 Å) may require synchrotron radiation and cryocooling (100 K) to reduce thermal motion artifacts .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

- Structural Modifications : Replace the methylsulfanyl group with a sulfone to reduce oxidative metabolism. Evidence from analogous pyrimidines shows sulfones increase half-life (t½ > 6 h in murine models) .

- Prodrug Design : Introduce ester prodrug moieties (e.g., acetylated phenoxy groups) to enhance bioavailability, with hydrolysis monitored via LC-MS .

Methodological Considerations

Q. What computational tools are effective for predicting the reactivity of the trifluoromethyl group in further functionalization?

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model electrophilic substitution at the CF₃-bearing carbon .

- Reactivity Descriptors : Fukui indices (f⁺) identify nucleophilic attack sites, while electrostatic potential maps (MEPs) highlight electron-deficient regions .

Q. How should researchers design SAR studies to explore the methylphenoxy moiety’s role in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.